

An In-depth Technical Guide on 4-Amino-N,N-dimethylpiperidine-1-carboxamide

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Compound of Interest

Compound Name: 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B581942

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **4-Amino-N,N-dimethylpiperidine-1-carboxamide**, with a focus on its solubility and its role as a scaffold in the development of kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes a generalized experimental protocol for solubility determination and contextualizes its relevance within significant cell signaling pathways.

Physicochemical Properties

A summary of the basic physicochemical properties for **4-Amino-N,N-dimethylpiperidine-1-carboxamide** is provided in the table below. These properties are essential for understanding its behavior in various experimental and physiological settings.

Property	Value	Source
CAS Number	412356-47-9	[1] [2]
Molecular Formula	C ₈ H ₁₇ N ₃ O	[1] [2]
Molecular Weight	171.24 g/mol	[1]
IUPAC Name	4-amino-N,N-dimethylpiperidine-1-carboxamide	[2]
SMILES	CN(C)C(=O)N1CCC(N)CC1	[2]

Solubility Data

As of the latest literature review, specific quantitative experimental solubility data for **4-Amino-N,N-dimethylpiperidine-1-carboxamide** in various solvents is not publicly available.

Commercial suppliers and scientific databases do not currently provide measured solubility values (e.g., in mg/mL or mol/L) for this compound.

Qualitative Solubility Profile Prediction

Based on its chemical structure, a qualitative prediction of its solubility can be inferred:

- Aqueous Solubility:** The presence of a primary amine and a tertiary amine within the piperidine ring, along with the carboxamide group, suggests that the molecule has polar characteristics. The amino groups are basic and can be protonated in acidic solutions, which would significantly increase its solubility in aqueous acidic media. In neutral to alkaline pH, the compound will exist in its less polar free base form, likely resulting in lower aqueous solubility.
- Organic Solvent Solubility:** It is anticipated to have good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, owing to the potential for hydrogen bonding. Its solubility in non-polar solvents like hexanes is expected to be limited.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of **4-Amino-N,N-dimethylpiperidine-1-carboxamide**, the equilibrium shake-flask method is a standard and reliable approach. The following is a generalized protocol that can be adapted for this purpose.

Objective

To determine the equilibrium solubility of **4-Amino-N,N-dimethylpiperidine-1-carboxamide** in a selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) at a controlled temperature.

Materials

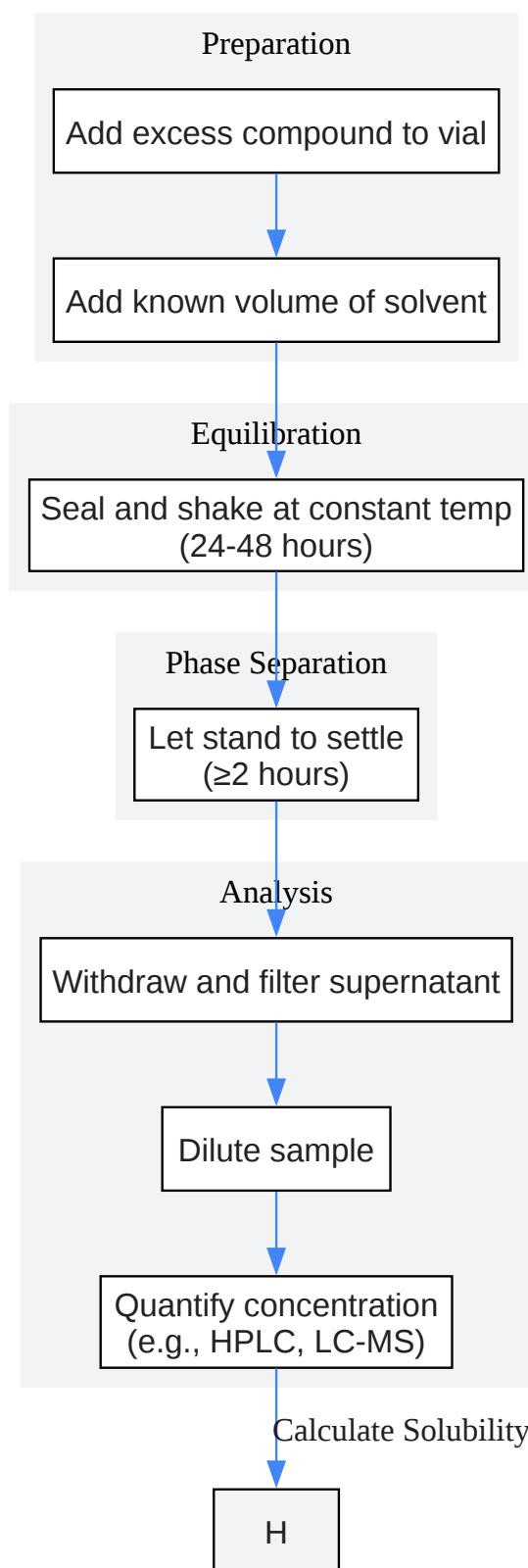
- **4-Amino-N,N-dimethylpiperidine-1-carboxamide**
- Selected solvents (analytical grade)
- Calibrated analytical balance
- Glass vials with screw caps
- Constant temperature shaking incubator or orbital shaker
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure

- Preparation: Add an excess amount of **4-Amino-N,N-dimethylpiperidine-1-carboxamide** to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
- Solvent Addition: Add a precise volume of the desired solvent to the vial.

- **Equilibration:** Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to permit the settling of undissolved solid.
- **Sample Collection & Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
- **Dilution:** Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the solubility using the determined concentration and the dilution factor, expressing the final result in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram



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Caption: Workflow for Shake-Flask Solubility Determination.

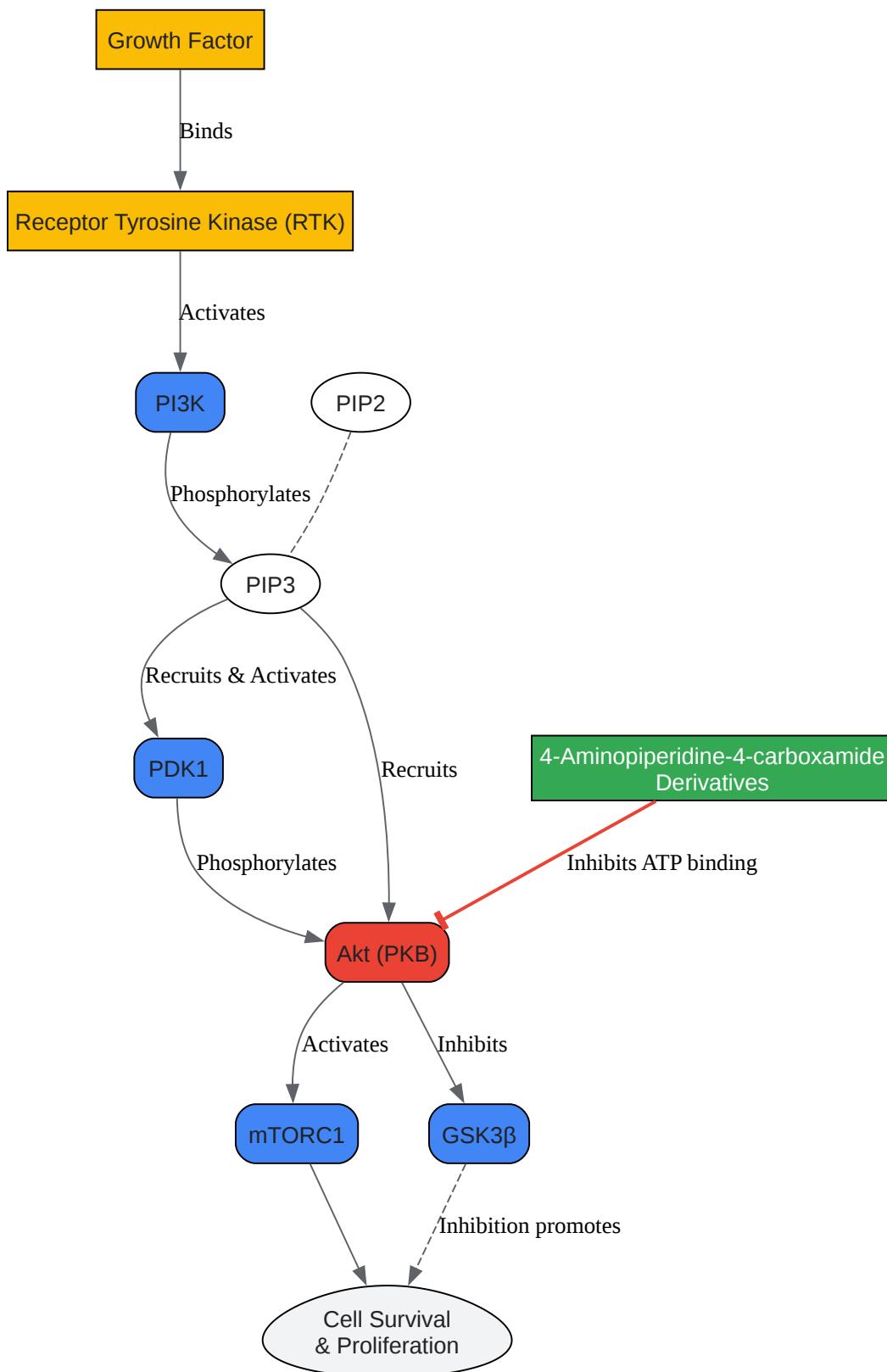
Role in Signaling Pathways

While data on **4-Amino-N,N-dimethylpiperidine-1-carboxamide** itself is sparse, the broader class of 4-amino-1-(heterocycle)-piperidine-4-carboxamides has been extensively investigated as potent and selective inhibitors of Protein Kinase B (Akt).^{[3][4]} Akt is a critical node in the PI3K/Akt/mTOR intracellular signaling pathway, which is fundamental for regulating cell survival, proliferation, and growth.^[3] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for anticancer drug development.^[4]

These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates.

PI3K/Akt Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway and indicates the point of inhibition by 4-aminopiperidine-4-carboxamide derivatives.



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Caption: The PI3K/Akt Signaling Pathway and Inhibition Point.

Conclusion

4-Amino-N,N-dimethylpiperidine-1-carboxamide is a chemical entity of significant interest primarily due to the therapeutic potential of its derivatives as Akt inhibitors. While direct experimental data on its solubility remains elusive, established methodologies can be employed to determine these crucial parameters. Understanding its physicochemical properties and its role as a scaffold for targeting the PI3K/Akt pathway is vital for researchers in the fields of medicinal chemistry and oncology drug development. This guide serves as a foundational resource to facilitate further investigation and application of this compound and its analogs.

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